molecular formula C20H18N6O2 B11190333 N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide

N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide

Cat. No.: B11190333
M. Wt: 374.4 g/mol
InChI Key: SWEOSRSMHNLAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Phenylethyl)-2-{4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]-1H-imidazol-1-YL}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C20H18N6O2/c1-14(15-5-3-2-4-6-15)23-18(27)12-26-11-17(22-13-26)19-24-20(28-25-19)16-7-9-21-10-8-16/h2-11,13-14H,12H2,1H3,(H,23,27)

InChI Key

SWEOSRSMHNLAIF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.